Epirubicin hydrochloride is derived from daunorubicin, a natural product obtained from the bacterium Streptomyces peucetius. It is specifically the 4-epimer of doxorubicin, designed to minimize cardiotoxicity while maintaining antitumor efficacy. The compound's chemical name is (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride. Its empirical formula is C27H29NO11HCl with a molecular weight of 579.95 g/mol .
The synthesis of epirubicin hydrochloride typically involves several steps starting from 13-dihydrodaunorubicin. The method can be summarized as follows:
This synthetic route has been refined to enhance yield and purity while simplifying operational steps .
Epirubicin hydrochloride features a complex molecular structure characterized by a tetracyclic ring system typical of anthracyclines. Key structural elements include:
The three-dimensional conformation of epirubicin allows for effective binding to DNA, which is critical for its anticancer activity .
Epirubicin hydrochloride participates in several chemical reactions that are crucial for its therapeutic action:
These reactions are essential for understanding both the efficacy and potential side effects associated with epirubicin therapy.
Epirubicin exerts its anticancer effects primarily through:
Studies have shown that epirubicin's mechanism also involves modulation of cellular signaling pathways that lead to apoptosis in malignant cells .
Epirubicin hydrochloride exhibits several notable physical and chemical properties:
These properties play a significant role in formulation development for clinical applications.
Epirubicin hydrochloride is primarily used in oncology for:
Recent advancements have also explored its use in targeted drug delivery systems such as nanoparticles to enhance therapeutic efficacy while reducing systemic toxicity .
Epirubicin hydrochloride exerts its primary cytotoxic effects through high-affinity DNA intercalation and topoisomerase II (TOP2) poisoning. The planar anthracycline ring inserts between DNA base pairs, causing helical distortion and impairing DNA replication and transcription [1] [4] [7]. This intercalation facilitates the drug’s secondary action: stabilization of the TOP2-DNA cleavage complex. Unlike catalytic inhibitors, epirubicin acts as a TOP2 "poison" by preventing DNA religation after TOP2-mediated double-strand breaks, leading to irreversible DNA fragmentation [1] [3] [5].
Table 1: Molecular Interactions of Epirubicin with DNA and Topoisomerase II
Interaction Type | Biological Consequence | Key Evidence |
---|---|---|
DNA intercalation | Helical distortion, impaired replication/transcription | 21.7% higher DNA binding affinity vs. doxorubicin [3] |
TOP2α complex stabilization | DNA double-strand breaks | 3.5-fold increase in DNA cleavage complexes [1] |
TOP2β inhibition | Mitochondrial dysfunction | ROS amplification in cardiomyocytes [5] |
The drug exhibits distinct isoform selectivity, with stronger inhibition of TOP2α (predominant in proliferating cells) than TOP2β (ubiquitously expressed). This selectivity partially explains its tumor-targeting efficacy [4] [5].
Epirubicin undergoes enzymatic redox cycling primarily in the liver and cardiomyocytes, generating reactive oxygen species (ROS) via three pathways:
Oxidative stress manifests as DNA base modifications, including 8-oxo-2'-deoxyguanosine (8-oxodG), which promotes mutagenic G→T transversions [10]. Counterintuitively, this oxidative damage contributes to cytotoxicity in tumor cells by overwhelming DNA repair mechanisms.
Epirubicin’s stereochemical distinction (4'-epimer of doxorubicin) confers differential biochemical interactions:
Table 2: Pharmacological Comparison of Epirubicin and Doxorubicin
Parameter | Epirubicin | Doxorubicin | Biological Impact |
---|---|---|---|
DNA binding affinity | Moderate | High | Reduced non-specific binding [3] [7] |
Glucuronidation | Extensive (unique pathway) | Minimal | Faster plasma clearance (t₁/₂=33h vs 40-70h) [1] [7] |
Topoisomerase II inhibition | Comparable efficacy | Comparable efficacy | Equivalent cytotoxicity at equimolar doses [3] |
Free radical yield | Lower | Higher | 30% less cardiotoxicity [6] |
Volume of distribution (L/kg) | 21–27 | 24–38 | Reduced tissue accumulation [1] |
The C-4' hydroxyl inversion enhances hepatic metabolism via glucuronidation, reducing systemic exposure and cardiac ROS generation. Consequently, epirubicin demonstrates a 20–30% lower risk of cardiotoxicity at equimolar doses [6] [8]. Both drugs share similar TOP2 inhibition potencies, but epirubicin’s reduced membrane fluidity disruption mitigates diastolic dysfunction in cardiomyocytes [6].
Epirubicin displays cell cycle phase-dependent cytotoxicity, with maximal activity during the S and G2 phases. This specificity arises from:
Apoptosis is triggered through intrinsic mitochondrial pathways:
Synergistic apoptosis induction occurs with paclitaxel or Sun ginseng, which amplify mitochondrial Bax/Bak translocation by 180% and caspase-3 activity by 210% [9].
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: